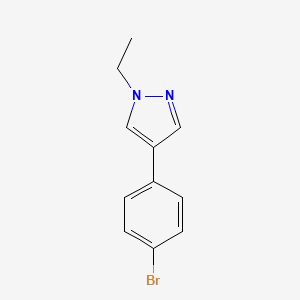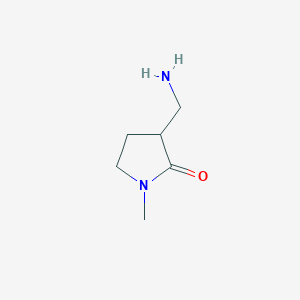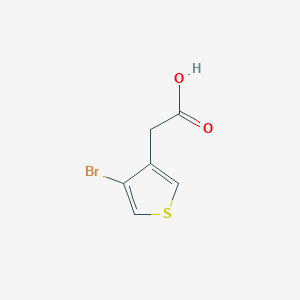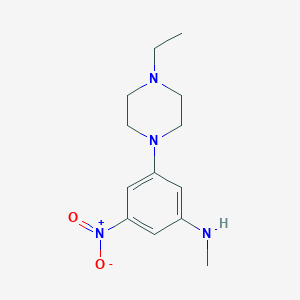
3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline
Overview
Description
Piperazine derivatives, such as 3-(4-ethylpiperazin-1-yl)propanenitrile and 3-(4-ethylpiperazin-1-yl)propanoic acid , are organic compounds that are often used in the pharmaceutical industry as building blocks for the synthesis of various drugs and bioactive molecules .
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS . The structures can be further confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the molecular weight of 3-(4-ethylpiperazin-1-yl)propanoic acid is 186.25 .Scientific Research Applications
Synthesis of Benzimidazoles as Glucosidase Inhibitors
A study by Özil et al. (2018) explored the synthesis of benzimidazole derivatives starting from nitroaniline compounds, including structures similar to the query chemical. These derivatives were evaluated for their in vitro antioxidant activities and α-glucosidase inhibitory potential. The study highlights a rapid 'one-pot' nitro reductive cyclization reaction method, showing significant scavenging activity and better inhibitory potential than the standard acarbose in some compounds (Özil, Baltaş, & Parlak, 2018).
Antileukemic Agent Synthesis
Koroleva et al. (2011) reported on the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, a structural component related to the query compound. These syntheses are part of efforts to develop precursors for antileukemic agents like imatinib, showcasing the application in synthesizing targeted therapy drugs (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Development of SIRT6 Inhibitors
Research by Sun et al. (2020) involved the discovery of SIRT6 inhibitors, including 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives, highlighting their potential in treating diabetes. Compound 6d, in particular, showed promising activity in reducing blood glucose levels in a mouse model of type 2 diabetes, demonstrating the therapeutic application potential of these derivatives (Sun et al., 2020).
Fluorescent Sensor Development
Xie et al. (2020) introduced a novel molecularly imprinted fluorescent sensor for the determination of 4-nitroaniline, utilizing a structure related to the query compound for high sensitivity and selectivity in water detection. This study exemplifies the application of nitroaniline derivatives in environmental monitoring and industrial wastewater analysis (Xie et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-15-4-6-16(7-5-15)12-8-11(14-2)9-13(10-12)17(18)19/h8-10,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRLMEQCUIOPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)NC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




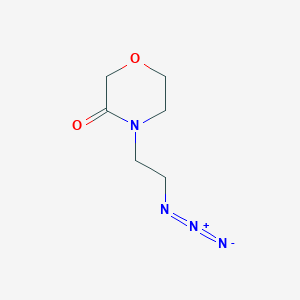
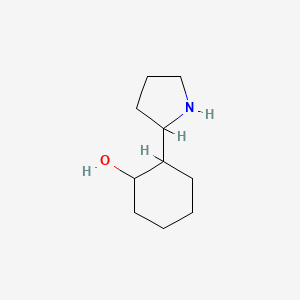
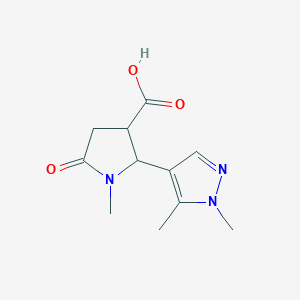
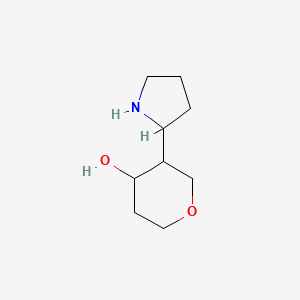
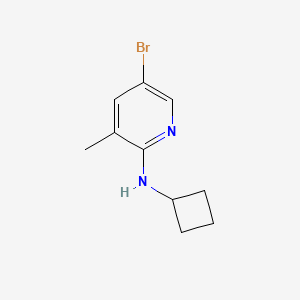
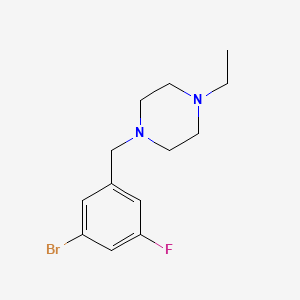
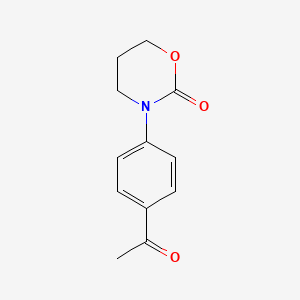
![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

